molecular formula C25H23NO6 B12141514 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12141514
M. Wt: 433.5 g/mol
InChI Key: PTQHVARRUNAAOA-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:

  • A 4-hydroxy-3-methoxyphenyl group at position 3.
  • A 5-methylfuran-2-carbonyl moiety at position 2.
  • A 2-phenylethyl chain at position 1.
  • A hydroxyl group at position 2.

This combination of functional groups confers unique physicochemical properties, including moderate hydrophilicity (from hydroxyl and methoxy groups) and lipophilicity (from the phenylethyl and furan substituents), which may influence its bioavailability and biological interactions .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO6/c1-15-8-11-19(32-15)23(28)21-22(17-9-10-18(27)20(14-17)31-2)26(25(30)24(21)29)13-12-16-6-4-3-5-7-16/h3-11,14,22,27,29H,12-13H2,1-2H3

InChI Key

PTQHVARRUNAAOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CCC4=CC=CC=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Hydroxy and Methoxy Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in analogues with similar substituents .
  • Furan vs.
  • Aminoalkyl Chains: Phenylethyl (target) vs. dimethylaminoethyl () or diethylaminopropyl () substituents alter solubility and membrane permeability. Aminoalkyl chains enhance water solubility but may reduce blood-brain barrier penetration .

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